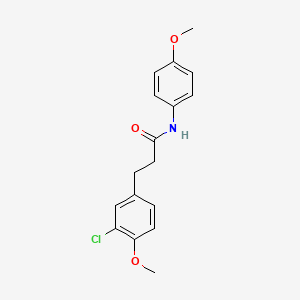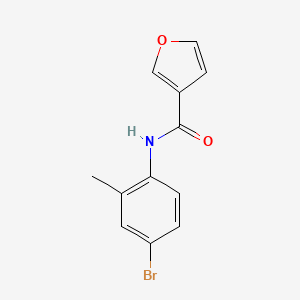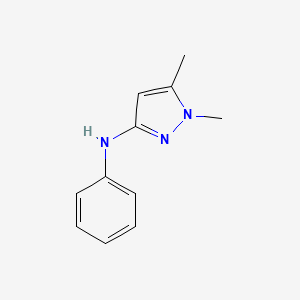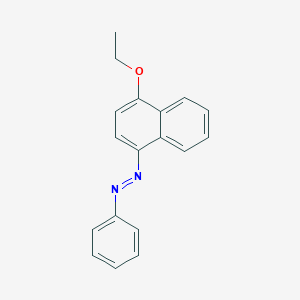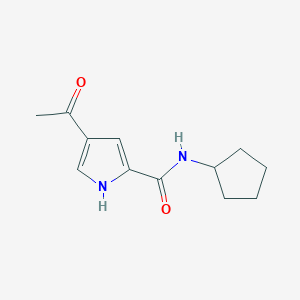
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide undergoes several types of chemical reactions, including:
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its use, but generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds such as:
- 4-benzoyl-1H-pyrrole-2-carboxamide
- 4,5-dichloro-N-(4-chlorophenyl)-1H-pyrrole-2-carboxamide
- N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
These compounds share structural similarities but differ in their specific functional groups, leading to unique properties and applications .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8(15)9-6-11(13-7-9)12(16)14-10-4-2-3-5-10/h6-7,10,13H,2-5H2,1H3,(H,14,16) |
Clave InChI |
RHBDTMCHOYJBGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC(=C1)C(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


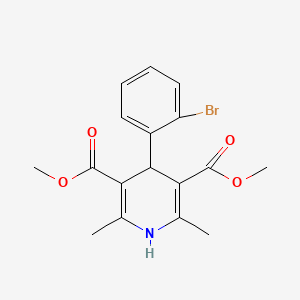
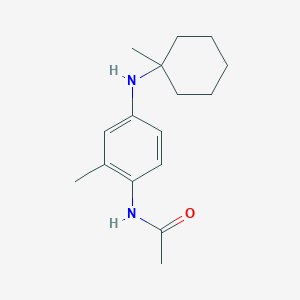

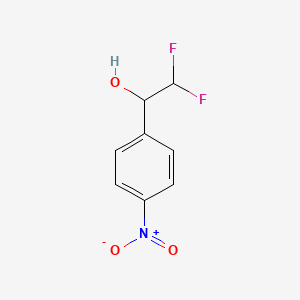

![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
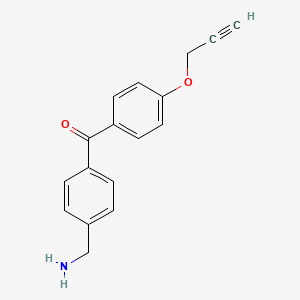
![heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione](/img/structure/B15074331.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
